molecular formula C11H7N3O2S B5917267 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5917267
M. Wt: 245.26 g/mol
InChI Key: XGMXWOHAESHEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as MTID, is a heterocyclic compound that has been the subject of recent scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these diseases.

Mechanism of Action

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-inflammatory and anti-cancer effects through a mechanism that involves the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound also inhibits the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces cell death in these cells. This compound has also been found to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity. This compound has been found to specifically target certain enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of new drugs based on this compound. Studies have shown that this compound has potential as an anti-inflammatory and anti-cancer agent, and further research is needed to develop drugs based on this compound. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its effects on enzymes and signaling pathways. Finally, research is needed to determine the safety and toxicity of this compound in humans, which will be important for the development of new drugs based on this compound.

Synthesis Methods

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process that involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

properties

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c1-6-12-13-11(17-6)14-9(15)7-4-2-3-5-8(7)10(14)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMXWOHAESHEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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